Cas no 1261972-51-3 (2-chloro-4-(3-chloro-4-methoxyphenyl)phenol)
2-chloro-4-(3-chloro-4-methoxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol
- 1261972-51-3
- 3,3'-Dichloro-4'-methoxy[1,1'-biphenyl]-4-ol
- DTXSID90686074
- MFCD18315699
- 2-Chloro-4-(3-chloro-4-methoxyphenyl)phenol, 95%
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- MDL: MFCD18315699
- Inchi: 1S/C13H10Cl2O2/c1-17-13-5-3-9(7-11(13)15)8-2-4-12(16)10(14)6-8/h2-7,16H,1H3
- InChI Key: NKJUAEUKLHGTMM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(=C(C=1)Cl)O)OC
Computed Properties
- Exact Mass: 268.0057849g/mol
- Monoisotopic Mass: 268.0057849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5Ų
2-chloro-4-(3-chloro-4-methoxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321903-5 g |
2-Chloro-4-(3-chloro-4-methoxyphenyl)phenol, 95%; . |
1261972-51-3 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB321903-5g |
2-Chloro-4-(3-chloro-4-methoxyphenyl)phenol, 95%; . |
1261972-51-3 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-chloro-4-(3-chloro-4-methoxyphenyl)phenol Suppliers
2-chloro-4-(3-chloro-4-methoxyphenyl)phenol Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Additional information on 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol
Introduction to 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol (CAS No. 1261972-51-3)
2-chloro-4-(3-chloro-4-methoxyphenyl)phenol, identified by the chemical abstracts service number 1261972-51-3, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This molecule, featuring a unique structural framework with chloro and methoxy substituents, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple halogen atoms enhances its reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules.
The compound belongs to the class of phenolic derivatives, which are well-documented for their diverse biological activities. Phenols, in general, exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects, which have been extensively studied in both preclinical and clinical settings. The specific arrangement of substituents in 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol contributes to its distinct chemical behavior and functional properties, positioning it as a promising candidate for further exploration.
In recent years, there has been a surge in research focusing on halogenated aromatic compounds due to their broad spectrum of biological activities. Halogens such as chlorine can modify the electronic properties of aromatic rings, influencing their interactions with biological targets. This modification can lead to enhanced binding affinity and selectivity, which are critical factors in the development of novel therapeutic agents. The structural features of 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol make it an intriguing subject for studying these effects.
One of the most compelling aspects of this compound is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus in drug development efforts. The halogenated phenolic structure of 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol suggests that it could serve as a key intermediate in the synthesis of such inhibitors.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. For instance, 2-chlorophenols have been shown to exhibit inhibitory effects on various kinases due to their ability to interact with the ATP-binding pockets of these enzymes. The presence of additional chloro and methoxy groups in 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol may further enhance its inhibitory potential by optimizing its binding interactions. This has prompted researchers to explore its derivatives as potential lead compounds for kinase-targeted therapies.
The synthesis of 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination and methylation reactions on a phenolic precursor, followed by purification steps such as column chromatography or recrystallization. The exact methodology can vary depending on the desired scale and purity requirements but always adheres to rigorous chemical standards to ensure reproducibility and reliability.
In addition to its potential applications in drug development, 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol has shown promise in material science applications. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in conductive polymers or organic semiconductors. The ability to fine-tune its properties through structural modifications opens up possibilities for developing novel materials with tailored functionalities.
The pharmacological profile of 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol is still being elucidated through ongoing research efforts. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in various disease models. These studies aim to provide insights into its mechanism of action and identify potential therapeutic applications. The results from these studies will be crucial in determining whether this compound can transition from laboratory research to clinical use.
The impact of 2-chloro-4-(3-chloro-4-methoxyphenyl)phenol extends beyond pharmaceuticals into the broader field of chemical biology. Its structural features make it an excellent tool for studying enzyme-substrate interactions and developing computational models for drug design. By understanding how this compound interacts with biological targets at a molecular level, researchers can gain valuable insights into drug design principles that can be applied across different therapeutic areas.
In conclusion,2-chloro-4-(3-chloro-4-methoxyphenyl)phenol (CAS No. 1261972-51-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and material science. Its unique structural features and reactivity make it an attractive candidate for further research aimed at developing novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, this compound is poised to play an important role in future scientific advancements.
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